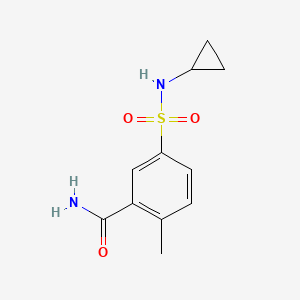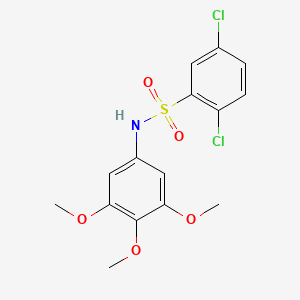![molecular formula C20H24N2O4S B4244695 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4244695.png)
2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
描述
2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyrrolidinylsulfonylphenyl group connected via an acetamide linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Synthesis of 4-(1-pyrrolidinylsulfonyl)aniline: This involves the sulfonylation of aniline with pyrrolidine and a sulfonyl chloride.
Coupling Reaction: Finally, the 3,4-dimethylphenoxyacetic acid is coupled with 4-(1-pyrrolidinylsulfonyl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and pyrrolidinylsulfonyl groups.
Reduction: Reduced forms of the acetamide linkage.
Substitution: Substituted derivatives at the acetamide linkage.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: Known for its anti-HIV-1 activity.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Used as a molecular donor in organic solar cells.
Uniqueness
2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylphenoxy group and a pyrrolidinylsulfonylphenyl group makes it a versatile compound for various applications.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-8-18(13-16(15)2)26-14-20(23)21-17-6-9-19(10-7-17)27(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPYXLCNNYRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-phenyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B4244624.png)
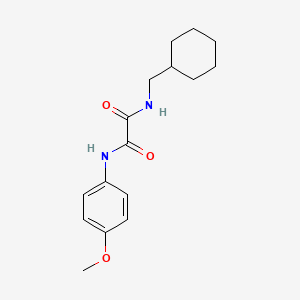
![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4244632.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B4244641.png)
![2-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4244649.png)
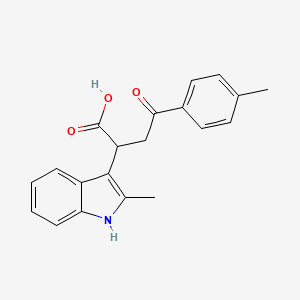
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B4244658.png)
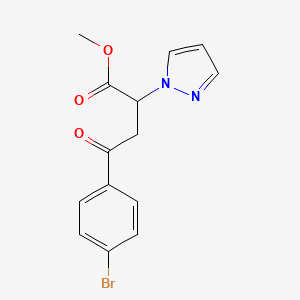
![N-({1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4244665.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4244670.png)
![N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4244677.png)
![methyl 7-phenyl-6-(2-thienylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4244691.png)
